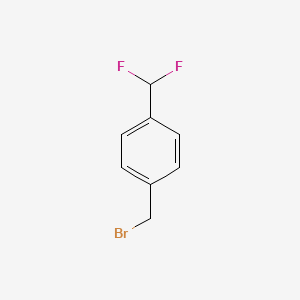

1-(Bromomethyl)-4-(difluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-4-(difluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-(difluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMLXCLMRPXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873373-34-3 | |

| Record name | 1-(bromomethyl)-4-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-4-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Navigating the landscape of pharmaceutical and materials science research often involves the synthesis and characterization of novel chemical entities. Among these, halogenated aromatic compounds are of significant interest due to their unique electronic properties and their utility as versatile synthetic intermediates. This guide provides a detailed exploration of the physical properties of 1-(Bromomethyl)-4-(difluoromethyl)benzene, a compound with potential applications in medicinal chemistry and materials science.

While specific experimental data for 1-(Bromomethyl)-4-(difluoromethyl)benzene is not widely available in the public domain, this guide will leverage data from structurally similar compounds to provide a robust estimation of its physicochemical profile. By examining its isomers and analogs, we can build a scientifically grounded understanding of its expected properties and the methodologies for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to define its molecular structure and unique identifiers.

Molecular Structure

1-(Bromomethyl)-4-(difluoromethyl)benzene consists of a benzene ring substituted with a bromomethyl group (-CH₂Br) and a difluoromethyl group (-CHF₂). The para-substitution pattern (positions 1 and 4) is crucial for its reactivity and physical properties.

Molecular Structure of 1-(Bromomethyl)-4-(difluoromethyl)benzene

Caption: A generalized workflow for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

-

-

Rationale: A sharp melting point range (typically < 1 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point.

Boiling Point Determination

The boiling point provides insight into a compound's volatility.

-

Apparatus: Distillation apparatus or a micro-boiling point apparatus.

-

Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A sealed capillary tube is inverted and placed in the test tube.

-

The apparatus is heated until a rapid stream of bubbles emerges from the capillary.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Rationale: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure (vacuum).

Density Measurement

Density is a fundamental physical property that relates a compound's mass to its volume.

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure (Pycnometer):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Rationale: Density is an intrinsic property that can be used for substance identification and to assess its purity.

Solubility Assessment

Solubility data is crucial for applications in drug delivery and formulation.

-

Apparatus: Vials, analytical balance, and a temperature-controlled shaker.

-

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated in a temperature-controlled environment until equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Rationale: This method determines the saturation concentration of a solute in a solvent at a specific temperature, providing a quantitative measure of solubility.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful tool for identification.

-

Apparatus: Refractometer (e.g., Abbé refractometer).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale.

-

-

Rationale: The refractive index is a characteristic constant for a pure compound at a specific temperature and wavelength of light.

Safety and Handling

Based on the safety data for analogous compounds, 1-(Bromomethyl)-4-(difluoromethyl)benzene should be handled with care. Benzyl bromide and its derivatives are often lachrymatory and can be corrosive to the skin and eyes. [1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While a complete experimental profile for 1-(Bromomethyl)-4-(difluoromethyl)benzene is not yet established in the literature, a comprehensive understanding of its likely physical properties can be achieved through the analysis of its isomers and analogs. This guide provides a framework for researchers to estimate its key physicochemical characteristics and outlines the standard methodologies for their experimental determination. As a versatile synthetic intermediate, a thorough characterization of 1-(Bromomethyl)-4-(difluoromethyl)benzene will be essential for its successful application in the development of new pharmaceuticals and advanced materials.

References

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro-. [Link]

-

Oakwood Chemical. 1-(Bromomethyl)-4-methylbenzene. [Link]

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. [Link]

-

iChemical. 1-bromomethyl-3,5-difluoro-benzene. [Link]

-

Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide. [Link]

-

Wikipedia. Benzyl bromide. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-(difluoromethyl)benzene

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-(Bromomethyl)-4-(difluoromethyl)benzene. As a specialized chemical intermediate, likely utilized in complex organic synthesis for the introduction of the 4-(difluoromethyl)benzyl moiety, a thorough understanding of its reactivity and toxicology is paramount for ensuring laboratory safety. This document synthesizes available data from structurally analogous compounds to provide a robust framework for risk assessment and management in a research and development setting.

Chemical Identity and Inferred Hazard Profile

1-(Bromomethyl)-4-(difluoromethyl)benzene is an aromatic compound featuring two key functional groups that dictate its chemical behavior and safety profile: a reactive benzylic bromide and a difluoromethyl group.

-

Benzylic Bromide Moiety : The CH₂Br group attached to the benzene ring makes the molecule a potent electrophile and alkylating agent. This functional group is structurally similar to that found in lachrymators and is known to react readily with nucleophiles, including biological macromolecules. This reactivity is the primary driver of its corrosive and irritant properties.

-

Difluoromethyl Group : The CHF₂ group is an isostere for hydroxyl or thiol groups and can participate in hydrogen bonding. Its presence increases the lipophilicity of the molecule and influences its metabolic profile. While less reactive than the bromomethyl group, its decomposition can release hydrogen fluoride.

Table 1: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[2] |

The compound is also expected to be a lachrymator, causing immediate irritation and tearing upon exposure to vapors.[2]

Engineering Controls and Personal Protective Equipment (PPE)

Due to the corrosive and irritating nature of this compound, strict engineering controls and a comprehensive PPE strategy are mandatory. The primary objective is to eliminate any possibility of direct contact or inhalation.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-(Bromomethyl)-4-(difluoromethyl)benzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and aerosols and contains any potential spills.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent skin and eye contact. The selection of appropriate PPE is a critical, self-validating step in the experimental protocol.

-

Eye and Face Protection : A combination of chemical splash goggles and a full-face shield is required. Standard safety glasses are insufficient to protect against splashes and corrosive vapors.[2]

-

Skin Protection :

-

Gloves : Handle with heavy-duty, chemical-resistant gloves (e.g., nitrile gloves of at least 8 mil thickness or double-gloving). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste immediately.

-

Protective Clothing : A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or a full protective suit should be worn over the lab coat.

-

-

Respiratory Protection : If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., type ABEK-P2) is necessary.

Diagram 1: PPE Selection Workflow

Caption: Logical flow from hazard identification to mandatory PPE selection.

Safe Handling and Storage Protocols

Handling Protocol

Adherence to a strict operational protocol is the foundation of safety when working with this reagent.[3]

-

Preparation : Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of incompatible materials. Don all required PPE as outlined in Section 2.2.

-

Aliquotting : Use spark-proof tools and conduct all transfers in the fume hood.[4] Avoid raising dust if the material is solid. Keep containers tightly closed when not in use to prevent moisture contamination and vapor release.

-

Post-Handling : After completing work, decontaminate all surfaces and equipment. Wash hands and any potentially exposed skin areas thoroughly with soap and water.[3] Contaminated clothing should be removed immediately and laundered before reuse.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] A recommended storage temperature is often 2-8°C to minimize decomposition.

-

Incompatibilities : Keep away from strong oxidizing agents, bases (e.g., amines), alcohols, and moisture.[2] The benzylic bromide is susceptible to hydrolysis and reaction with various nucleophiles.

-

Segregation : Store in a designated "Corrosives" or "Reactives" area, segregated from incompatible chemicals.[1]

Emergency Response Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow a pre-determined response plan.

-

Evacuate : Evacuate all non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated, but only if this can be done without spreading the contaminant.

-

Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.

-

Collect : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the waste according to local, state, and federal regulations.

Diagram 2: Emergency Spill Response Workflow

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Aryl-(4-difluoromethyl)benzyl Ethers via Phenol Alkylation

Introduction: The Strategic Role of the Difluoromethyl Group in Modern Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. Among these, the difluoromethyl (CHF₂) group has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its unique electronic properties—strong electron-withdrawing capacity combined with a lipophilic nature and the ability to act as a weak hydrogen bond donor—can profoundly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[1][2] Consequently, aryl difluoromethyl ethers are found in a growing number of pharmaceuticals and agrochemicals, including the widely used proton-pump inhibitor Pantoprazole.[3][4]

This document provides a comprehensive guide to the synthesis of aryl-(4-difluoromethyl)benzyl ethers through the alkylation of phenols with 1-(bromomethyl)-4-(difluoromethyl)benzene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of phenols with 1-(bromomethyl)-4-(difluoromethyl)benzene is most reliably achieved through the Williamson ether synthesis.[5][6] This classic yet powerful reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The core mechanistic steps are:

-

Deprotonation: The weakly acidic phenolic proton is removed by a suitable base (e.g., potassium carbonate, cesium carbonate) to generate a highly nucleophilic phenoxide anion.[5]

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic benzylic carbon of 1-(bromomethyl)-4-(difluoromethyl)benzene. This benzylic position is activated towards SN2 displacement due to the stabilizing influence of the adjacent aromatic ring.

-

Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a single, concerted step to form the desired ether product.[7]

The choice of a polar aprotic solvent, such as acetonitrile or DMF, is crucial as it effectively solvates the cation of the base without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[8] While C-alkylation can be a competing pathway, it is generally minimized under these conditions, favoring the desired O-alkylation product.[4][8]

Detailed Experimental Protocol

This protocol outlines a general procedure for the alkylation of a phenol with 1-(bromomethyl)-4-(difluoromethyl)benzene. Reagent quantities should be calculated based on the specific molecular weight of the chosen phenol.

Materials and Equipment

-

Reagents:

-

Substituted Phenol (1.0 eq)

-

1-(Bromomethyl)-4-(difluoromethyl)benzene (1.05 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.0 - 3.0 eq)

-

Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon. This prevents moisture from interfering with the reaction.

-

Add anhydrous acetonitrile to the flask via syringe to create a suspension (typically a concentration of 0.1-0.5 M with respect to the phenol).

-

Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate phenoxide formation.

-

-

Addition of Alkylating Agent:

-

Dissolve 1-(bromomethyl)-4-(difluoromethyl)benzene (1.05 eq) in a minimal amount of anhydrous acetonitrile.

-

Add the solution of the alkylating agent dropwise to the stirring phenol/base suspension at room temperature. A slight exotherm may be observed.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask (under a continued inert atmosphere).

-

Heat the reaction mixture to reflux (for acetonitrile, this is ~82 °C).

-

Maintain the reflux with vigorous stirring for 6-12 hours. The exact time will depend on the reactivity of the specific phenol substrate.

-

-

Monitoring Reaction Progress:

-

Periodically monitor the reaction by Thin-Layer Chromatography (TLC).[5]

-

To prepare a sample, withdraw a small aliquot from the reaction mixture, dilute it with dichloromethane, and filter it through a small plug of silica or cotton to remove inorganic salts.

-

Spot the starting phenol, the alkylating agent, and the reaction mixture on a TLC plate.

-

Elute the plate with an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).

-

Visualize the spots under UV light (254 nm). The reaction is complete upon the consumption of the limiting reagent (typically the phenol).[9]

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr), washing the filter cake with a small amount of acetonitrile or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[5]

-

Dissolve the resulting crude residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M NaOH or saturated NaHCO₃ solution (to remove any unreacted phenol).

-

Water.

-

Brine (to aid in the separation of layers and remove residual water).[5]

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final aryl-(4-difluoromethyl)benzyl ether.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Summary of Reaction Conditions and Expected Results

Yields for the Williamson ether synthesis with benzylic halides are generally reported as "good" to "high".[5] The optimal conditions can vary depending on the electronic properties and steric hindrance of the phenol substrate.

| Phenol Substrate | Base | Solvent | Temperature | Typical Time | Expected Yield |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 - 10 h | Good - High |

| p-Cresol | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 h | High |

| 4-Nitrophenol | Cs₂CO₃ | DMF | Room Temp - 50 °C | 4 - 8 h | High |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8 - 14 h | Good |

| 2,6-Dimethylphenol | Cs₂CO₃ | DMF | 60 - 80 °C | 12 - 24 h | Moderate |

Note: Electron-withdrawing groups on the phenol (e.g., -NO₂) increase its acidity, facilitating easier deprotonation and often allowing for milder reaction conditions. Conversely, electron-donating groups (e.g., -OCH₃) decrease acidity, potentially requiring longer reaction times. Sterically hindered phenols (e.g., 2,6-disubstituted) react more slowly and may require a stronger base (like Cs₂CO₃) and higher temperatures.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive base (hydrated).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.4. Deactivated alkylating agent. | 1. Use freshly ground and dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Increase reaction time and/or temperature. Confirm reflux is maintained.4. Check the purity of 1-(bromomethyl)-4-(difluoromethyl)benzene. |

| Significant amount of unreacted phenol | 1. Insufficient base.2. Poor phenoxide formation. | 1. Increase the equivalents of base to 2.5-3.0 eq.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). |

| Multiple Product Spots on TLC | 1. Competing C-alkylation.2. Reaction with other nucleophilic sites on a complex substrate. | 1. Change the solvent. Polar protic solvents can sometimes promote C-alkylation; stick to polar aprotic solvents like CH₃CN or DMF.[8]2. Protect other sensitive functional groups prior to the alkylation step. |

| Difficult Purification | 1. Product and starting material have similar Rf values on TLC.2. Oily, inseparable crude product. | 1. Optimize column chromatography: use a shallower solvent gradient or try a different solvent system (e.g., Dichloromethane/Methanol).2. Ensure the aqueous workup was thorough to remove all salts and base residue. |

References

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. BenchChem.

- Mordacque, O. M. A. (2003).

- Hartwig, J. F., et al. (2012).

- Bandyopadhyay, A., et al. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

- Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View.

- Reddit User Discussion. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- PharmaXChange.info. (2011).

- Bocanegra Science. (n.d.).

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Organic Syntheses. (n.d.).

- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Lee, J. W., & Fu, G. C. (2019).

- Chemistry Stack Exchange. (2016). Monitoring reaction progress?

- Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. PMC - NIH.

- MacMillan, D. W. C., et al. (2011).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: 1-(Bromomethyl)-4-(difluoromethyl)benzene in Advanced Materials Science

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the landscape of materials science, precision at the molecular level is paramount. The design of novel polymers and functional surfaces often hinges on the selection of monomers and modifying agents that offer a confluence of desirable properties and reactive handles. 1-(Bromomethyl)-4-(difluoromethyl)benzene is an emerging aromatic compound uniquely positioned for such a role. It features two distinct and highly valuable functional groups: a reactive bromomethyl group, which is a potent electrophile for nucleophilic substitution and a key participant in various polymerization reactions, and a difluoromethyl group, which imparts unique electronic and physicochemical properties.

The difluoromethyl (-CHF₂) moiety is of particular interest. It is recognized as a lipophilic bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor.[1][2][3][4] This feature, combined with the strong electronegativity of the fluorine atoms, can be leveraged to modulate surface energy, dielectric properties, and intermolecular interactions within a material. The bromomethyl (-CH₂Br) group, conversely, provides a versatile site for covalent attachment, enabling its use as a monomer, an initiator for controlled radical polymerization, or an anchor for surface functionalization.[5][6]

These application notes provide a technical guide for researchers and scientists exploring the integration of 1-(Bromomethyl)-4-(difluoromethyl)benzene into advanced materials. The following sections detail its physicochemical properties, propose synthetic protocols for novel polymers and surface modifications, and discuss the potential impact of its unique functionalities on material performance.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is critical for experimental design and safety.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | [7] |

| Molecular Weight | 225.04 g/mol | Inferred from formula |

| Appearance | Liquid (typical) | |

| Density | ~1.604 g/mL at 25 °C | |

| Refractive Index | ~1.514 (n20/D) |

Safety and Handling: 1-(Bromomethyl)-4-(difluoromethyl)benzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is a potent alkylating agent.[5] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Store the compound in a cool, dry, dark place under an inert atmosphere.[9]

Application I: Synthesis of Novel Fluorinated Polystyrenic Copolymers via ATRP

The bromomethyl group serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity.[6] By using 1-(Bromomethyl)-4-(difluoromethyl)benzene as an initiator, a difluoromethylphenyl group can be precisely installed at the alpha-terminus of polymer chains.

Core Principle & Rationale

In this protocol, 1-(Bromomethyl)-4-(difluoromethyl)benzene initiates the polymerization of a vinyl monomer, such as styrene or methyl methacrylate. The difluoromethylphenyl moiety at the chain end can influence the polymer's bulk properties, including thermal stability, solubility, and surface energy in thin films. This approach is superior to random copolymerization for applications where end-group functionality is critical.

Experimental Workflow: ATRP Initiation

Caption: Workflow for ATRP of Styrene.

Detailed Protocol: Synthesis of Poly(styrene) with a Difluoromethylphenyl End-Group

Materials:

-

Styrene (inhibitor removed)

-

1-(Bromomethyl)-4-(difluoromethyl)benzene (Initiator)

-

Copper(I) bromide (Cu(I)Br) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

Tetrahydrofuran (THF)

-

Methanol

-

Neutral alumina

-

Argon gas supply, Schlenk line, and glassware

Procedure:

-

Catalyst and Ligand Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol) and PMDETA (20.8 µL, 0.1 mmol).

-

Monomer and Solvent Addition: Add styrene (2.3 mL, 20 mmol) and anisole (2.3 mL).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, fill the flask with argon.

-

Initiation: Using a gas-tight syringe, inject 1-(Bromomethyl)-4-(difluoromethyl)benzene (22.5 mg, 0.1 mmol) into the reaction mixture.

-

Polymerization: Immerse the flask in a preheated oil bath at 110 °C. Allow the polymerization to proceed for the desired time (e.g., 6-8 hours, depending on target molecular weight).

-

Termination: Cool the reaction to room temperature, open the flask to air, and dilute the viscous solution with 5 mL of THF.

-

Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer by slowly adding the THF solution to 200 mL of cold, stirring methanol.

-

Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 40 °C overnight.

Application II: Surface Functionalization of Oxide Substrates

The bromomethyl group can be used to covalently graft a monolayer of difluoromethylphenyl groups onto hydroxyl-terminated surfaces, such as silicon wafers (SiO₂/Si), glass, or metal oxides. This modification alters the surface properties, including hydrophobicity and surface energy.

Core Principle & Rationale

This protocol utilizes a two-step process. First, the oxide surface is treated with an aminosilane to introduce nucleophilic amine groups. Second, the aminated surface is reacted with 1-(Bromomethyl)-4-(difluoromethyl)benzene in a classic nucleophilic substitution reaction. The difluoromethyl groups create a well-defined, low-energy surface.

Reaction Pathway: Surface Modification

Caption: Pathway for surface functionalization.

Detailed Protocol: Grafting onto a Silicon Wafer

Materials:

-

Silicon wafers

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

1-(Bromomethyl)-4-(difluoromethyl)benzene

-

Triethylamine (TEA)

-

Anhydrous acetonitrile

-

Deionized water, isopropanol, acetone

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Clean silicon wafers by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

-

Immerse the clean wafers in a freshly prepared Piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Surface Amination:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the hydroxylated wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere.

-

Rinse the wafers with toluene, then sonicate in toluene for 5 minutes to remove physisorbed silane.

-

Cure the aminosilane layer by baking at 110 °C for 30 minutes.

-

-

Grafting of the Difluoromethylphenyl Moiety:

-

In a glovebox or Schlenk flask under argon, prepare a solution of 1-(Bromomethyl)-4-(difluoromethyl)benzene (e.g., 50 mM) and TEA (e.g., 100 mM) in anhydrous acetonitrile.

-

Immerse the aminated wafers in this solution.

-

Heat the reaction at 60 °C for 12 hours to allow the nucleophilic substitution to proceed.

-

After cooling, remove the wafers and rinse thoroughly with acetonitrile, THF, and isopropanol.

-

Dry the functionalized wafers under a stream of nitrogen.

-

Characterization: Successful functionalization can be verified by techniques such as contact angle goniometry (expect an increase in water contact angle), X-ray Photoelectron Spectroscopy (XPS, to detect F 1s and Br 3d signals), and Atomic Force Microscopy (AFM, to assess surface morphology).

Conclusion and Future Outlook

1-(Bromomethyl)-4-(difluoromethyl)benzene represents a promising, albeit underexplored, building block for materials science. The protocols outlined here provide foundational methodologies for its incorporation into polymers and onto surfaces. The true potential of this molecule lies in the creative exploration of its dual functionality. Future research could focus on synthesizing block copolymers where the difluoromethyl-containing block imparts specific interfacial properties, or developing advanced functional coatings with tailored wettability and dielectric constants. As the demand for high-performance, fluorinated materials grows, the strategic application of such precisely functionalized aromatic compounds will be indispensable.

References

- Note: As direct literature for the specified applications of 1-(Bromomethyl)-4-(difluoromethyl)

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Ni, C., et al. Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, PMC, NIH. [Link]

-

ResearchGate. The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate GmbH. [Link]

-

ACS Publications. Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. American Chemical Society. [Link]

-

Zhu, L., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, PMC, NIH. [Link]

-

MDPI. Surface Functionalization of Bioactive Hybrid Adsorbents for Enhanced Adsorption of Organic Dyes. MDPI. [Link]

-

Research Square. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Research Square. [Link]

-

ResearchGate. Control of Molecular Weight and End Group of Polymer by Addition-Fragmentation Reaction with .ALPHA.-(Bromomethyl)acrylate and Allyl Bromide. ResearchGate GmbH. [Link]

-

Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. American Chemical Society. [Link]

-

Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

MDPI. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. American Chemical Society. [Link]

-

NIH. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. 1,4-Difluorobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 402-49-3|1-(Bromomethyl)-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-4-(difluoromethyl)benzene

Welcome to the technical support center for alkylation reactions involving 1-(Bromomethyl)-4-(difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and minimize side products.

Introduction to 1-(Bromomethyl)-4-(difluoromethyl)benzene Alkylation

1-(Bromomethyl)-4-(difluoromethyl)benzene is a key building block in medicinal chemistry, valued for introducing the difluoromethylphenyl moiety. The reactivity of this compound is dominated by the benzylic bromide, which readily participates in nucleophilic substitution reactions.[1] Due to the primary nature of the benzylic halide, these reactions can often proceed through an SN2 pathway. However, the stability of the resulting benzylic carbocation also allows for an SN1 mechanism under certain conditions.[2] Understanding the interplay between these mechanisms is crucial for optimizing your reaction outcomes.

This guide will address common challenges encountered during these alkylation reactions and provide a framework for systematic troubleshooting.

Troubleshooting Guide

Q1: Why is my yield of the alkylated product consistently low?

Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. A systematic approach to troubleshooting is essential.

Possible Cause 1: Inappropriate Base Selection

-

Explanation: The choice of base is critical. A base that is too strong or sterically hindered can promote elimination (E2) side reactions, especially if there is any steric hindrance around the nucleophile or the electrophilic carbon.[1][3] Conversely, a base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction.

-

Solution:

-

For N-alkylation or O-alkylation: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at deprotonating a wide range of N-H and O-H bonds without promoting significant elimination.

-

For C-alkylation (e.g., with malonates): A stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary to generate the carbon nucleophile.

-

Possible Cause 2: Suboptimal Solvent Choice

-

Explanation: The solvent plays a crucial role in influencing the reaction pathway.[4][5] For SN2 reactions, which are often desirable for primary halides to avoid carbocation rearrangements, polar aprotic solvents are ideal.[4][5] These solvents solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive.[4] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" and reducing its nucleophilicity.[4]

-

Solution:

-

Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).

-

If using a phase-transfer catalyst, a biphasic system with a nonpolar organic solvent and water can also be effective.

-

Possible Cause 3: Reagent Instability

-

Explanation: 1-(Bromomethyl)-4-(difluoromethyl)benzene can be susceptible to hydrolysis, especially in the presence of moisture. The benzylic bromide can also be light-sensitive.

-

Solution:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents.

-

Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

-

Q2: I am observing significant formation of a dimeric ether byproduct. What is happening and how can I prevent it?

The formation of a dimeric ether, bis(4-(difluoromethyl)benzyl) ether, is a common side reaction.

-

Explanation: This occurs when the bromide is displaced by a hydroxide ion, forming 4-(difluoromethyl)benzyl alcohol. This alcohol can then act as a nucleophile, reacting with another molecule of the starting material to form the ether. The hydroxide can be present due to moisture in the reaction or as a result of using a strong base in a protic solvent.

-

Solution:

-

Strict Anhydrous Conditions: The most critical step is to eliminate water from the reaction. Dry your solvents and glassware meticulously.

-

Choice of Base: Avoid using hydroxide bases (like NaOH or KOH) if possible, especially in protic solvents. Opt for carbonate bases or non-nucleophilic organic bases.

-

Order of Addition: Add the base to the nucleophile first to generate the desired anion before introducing the 1-(bromomethyl)-4-(difluoromethyl)benzene. This minimizes the time the electrophile is exposed to potentially nucleophilic counter-ions or impurities.

-

Q3: My reaction is sluggish and does not go to completion. How can I increase the reaction rate?

A slow reaction rate can be addressed by modifying several parameters.

-

Explanation: The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, as well as the temperature. The nucleophilicity of the attacking species is also a key factor.

-

Solution:

-

Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination.

-

Use a More Nucleophilic Reagent: If possible, consider using a more nucleophilic attacking species. For example, iodide is a better nucleophile than bromide or chloride.

-

Add a Catalyst: In some cases, a catalytic amount of sodium iodide or potassium iodide can be added. The iodide will displace the bromide to form the more reactive 1-(iodomethyl)-4-(difluoromethyl)benzene in situ, which then reacts faster with the primary nucleophile. This is an example of the Finkelstein reaction.

-

Frequently Asked Questions (FAQs)

Q: Is this reaction an SN1 or SN2 process?

A: For this primary benzylic bromide, the SN2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents.[1] However, an SN1 mechanism can compete, particularly with weak nucleophiles in protic solvents that can stabilize the resulting benzylic carbocation.[2]

Q: Can I use Friedel-Crafts-type conditions for this alkylation?

A: It's important to distinguish the type of alkylation. If you are using 1-(bromomethyl)-4-(difluoromethyl)benzene as the electrophile to alkylate a nucleophile (like an amine or an enolate), it is a nucleophilic substitution. A Friedel-Crafts alkylation involves using an alkyl halide to alkylate an aromatic ring, which acts as the nucleophile, in the presence of a Lewis acid.[6][7][8] The difluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring, making it a poor nucleophile for further Friedel-Crafts reactions.[6][9]

Q: What is the impact of the difluoromethyl group on the reaction?

A: The -CHF₂ group is a strong electron-withdrawing group. This has two main effects:

-

It deactivates the aromatic ring towards electrophilic attack.

-

It can influence the reactivity of the benzylic position, though the primary factor driving the reaction is the lability of the benzylic bromide.

Q: Are there any known incompatibilities with certain functional groups?

A: Yes. Strong bases can react with sensitive functional groups on your nucleophile. Additionally, the starting material is a reactive alkylating agent and will react with a wide range of nucleophiles. Be mindful of competing nucleophilic sites within your substrate.

Experimental Protocols

General Protocol for N-Alkylation

-

To a solution of the amine (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 1-(bromomethyl)-4-(difluoromethyl)benzene (1.0-1.2 eq.) in anhydrous DMF.

-

Heat the reaction to 50-60 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Impact of Base and Solvent on a Model N-Alkylation Reaction

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 60 | 4 | 92 |

| 2 | Cs₂CO₃ (1.5) | MeCN | 60 | 4 | 95 |

| 3 | NaH (1.2) | THF | 25 | 12 | 75 |

| 4 | Et₃N (2.0) | DCM | 25 | 24 | 45 |

| 5 | K₂CO₃ (1.5) | EtOH | 60 | 8 | 68 |

Yields are for illustrative purposes and will vary depending on the specific substrate.

Visualizations

Reaction Mechanism: SN2 Pathway

Caption: SN2 mechanism for the alkylation reaction.

Troubleshooting Workflow for Low Yield

Caption: A stepwise workflow for troubleshooting low yields.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

-

Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

-

ResearchGate. (2015). Recent Advances in Difluoromethylation Reaction. [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Andrey K. (2014). Friedel-Crafts Alkylation Example. YouTube. [Link]

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Reddit. (2023). Friedel-Crafts alkylation problem. [Link]

-

YakScience. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. YouTube. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Chemistry LibreTexts. (2019). 16.12: Limitations of Friedel-Crafts Alkylations. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Scale-Up Synthesis of 1-(Bromomethyl)-4-(difluoromethyl)benzene

Welcome to the technical support center for the scale-up synthesis of 1-(Bromomethyl)-4-(difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical experience.

Introduction: The Significance and Challenges of Scale-Up

1-(Bromomethyl)-4-(difluoromethyl)benzene is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties imparted by the difluoromethyl group. However, its synthesis, typically a benzylic bromination of 4-(difluoromethyl)toluene, presents several challenges during scale-up. These include controlling the highly reactive and selective nature of radical reactions, managing potential side reactions, ensuring consistent product quality, and addressing safety concerns associated with corrosive and hazardous materials.[1]

This guide provides a structured approach to overcoming these hurdles, ensuring a robust, efficient, and safe scale-up process.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Product Yield

Question: We are experiencing significantly lower yields of 1-(Bromomethyl)-4-(difluoromethyl)benzene than expected based on our lab-scale experiments. What are the likely causes and how can we optimize the reaction for higher yield on a larger scale?

Answer: Low and inconsistent yields during the scale-up of benzylic bromination are often multifactorial. The root causes typically lie in the initiation and propagation steps of the radical chain reaction.[2]

Causality and Solutions:

-

Inefficient Radical Initiation:

-

The Problem: The homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) or the N-Br bond in N-Bromosuccinimide (NBS) is crucial for starting the chain reaction.[2] On a larger scale, uneven heating or insufficient energy input (in the case of photochemical initiation) can lead to poor initiation.

-

Solution:

-

Thermal Initiation: Ensure uniform heat distribution throughout the reactor. Use a well-calibrated heating mantle or oil bath with efficient stirring. Consider multiple temperature probes to monitor for thermal gradients.

-

Photochemical Initiation: For photo-initiated reactions, the light path length becomes critical on scale-up. Ensure the light source has sufficient power and the appropriate wavelength to penetrate the reaction mixture.[3] Consider using a falling film photoreactor for better light exposure in larger volumes.

-

Initiator Quality: Always use a fresh, properly stored radical initiator. AIBN, for example, can decompose over time.[4]

-

-

-

Presence of Radical Inhibitors:

-

The Problem: Oxygen is a potent radical inhibitor. Inadequate inert atmosphere control on a larger scale can quench the radical chain reaction. Other impurities in the starting materials or solvent can also act as inhibitors.

-

Solution:

-

Inert Atmosphere: Implement a robust nitrogen or argon blanket. Degas the solvent and starting materials prior to the reaction by sparging with an inert gas.

-

Starting Material Purity: Use high-purity 4-(difluoromethyl)toluene and solvent. Analyze for potential inhibitors if the problem persists.

-

-

-

Suboptimal Reaction Concentration:

-

The Problem: The concentration of reactants can significantly impact reaction kinetics. A simple linear scale-up of volumes may not be optimal.

-

Solution: Perform concentration studies at the pilot scale to determine the optimal molarity for your specific reactor setup.

-

Experimental Protocol: Optimizing Radical Initiation

-

Set up the reactor with efficient overhead stirring and a calibrated temperature probe.

-

Charge the reactor with 4-(difluoromethyl)toluene and a degassed, anhydrous solvent (e.g., carbon tetrachloride or a safer alternative like acetonitrile).

-

Sparge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Add N-Bromosuccinimide (NBS) (typically 1.05-1.1 equivalents).

-

Add the radical initiator (e.g., AIBN, ~0.02 equivalents).[4]

-

Heat the mixture to reflux under a positive pressure of nitrogen.

-

Monitor the reaction progress closely by TLC, GC, or NMR.

Issue 2: Formation of Dibrominated and Other Impurities

Question: Our final product is contaminated with significant amounts of 1-(dibromomethyl)-4-(difluoromethyl)benzene and other side-products. How can we improve the selectivity of the monobromination?

Answer: The formation of the dibrominated byproduct is a common challenge in benzylic brominations and arises from the further reaction of the desired product.[5] Controlling the concentration of the brominating agent and reaction time are key to minimizing this side reaction.

Causality and Solutions:

-

Over-bromination:

-

The Problem: The benzylic protons on the product, 1-(Bromomethyl)-4-(difluoromethyl)benzene, are also susceptible to radical abstraction and subsequent bromination. High local concentrations of bromine or extended reaction times increase the likelihood of this secondary reaction.

-

Solution:

-

NBS as a Bromine Source: N-Bromosuccinimide is often preferred over liquid bromine for benzylic brominations precisely because it maintains a low, steady-state concentration of Br₂ in the reaction mixture through reaction with the HBr byproduct.[6]

-

Controlled Addition: On a larger scale, consider adding the NBS portion-wise or as a slurry to maintain a low concentration and better control the exotherm.

-

Reaction Monitoring: Closely monitor the disappearance of the starting material. Once the 4-(difluoromethyl)toluene is consumed, cool the reaction promptly to prevent further bromination of the product.

-

-

-

Aromatic Bromination:

-

The Problem: While less common under radical conditions, electrophilic aromatic bromination can occur, especially if the reaction conditions inadvertently favor ionic pathways (e.g., presence of acid).[7]

-

Solution: Ensure the reaction is performed in a non-polar solvent and in the absence of Lewis or Brønsted acids.

-

Troubleshooting Decision Tree:

Sources

- 1. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Characterization of 1-(Bromomethyl)-4-(difluoromethyl)benzene Derivatives

Introduction: Navigating the Complexities of Fluorinated Benzyl Bromides

Welcome to the technical support guide for 1-(Bromomethyl)-4-(difluoromethyl)benzene and its derivatives. This class of compounds is increasingly vital in medicinal chemistry and materials science, serving as a key building block for introducing the difluoromethyl group, a bioisostere for hydroxyl or thiol functionalities. However, their unique structure—featuring a highly reactive benzylic bromide and a strongly electron-withdrawing difluoromethyl group—presents significant challenges during synthesis, purification, and characterization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to provide you, the research scientist, with the field-proven insights and causal explanations needed to overcome common analytical hurdles. We will delve into the "why" behind the observed phenomena, ensuring that every protocol is a self-validating system.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but the reactivity and specific functional groups of these molecules can lead to confusing spectra.

FAQ 1.1: My ¹H NMR spectrum shows a broad or shifting singlet for the benzylic protons (-CH₂Br). What is causing this?

Answer: This is a classic issue stemming from the high reactivity of the benzylic bromide moiety.[1] The benzylic position is activated towards both SN1 and SN2 reactions due to the resonance stabilization of the intermediate carbocation or transition state.[2]

-

Causality:

-

Trace Acid/Moisture: Standard NMR solvents (like CDCl₃) can contain trace amounts of DCl and D₂O. These can catalyze slow decomposition or exchange reactions on the NMR timescale, leading to peak broadening. The benzylic bromide can hydrolyze to the corresponding benzyl alcohol, introducing new species into the sample.

-

Concentration Effects: At higher concentrations, intermolecular interactions or self-alkylation reactions can occur, albeit slowly, contributing to peak broadening.

-

Radical Formation: Trace impurities or light can initiate radical formation at the benzylic position, another pathway for degradation.[1][2]

-

-

Troubleshooting Protocol:

-

Solvent Preparation: Use a fresh ampule of high-purity deuterated solvent. For highly sensitive samples, pass the solvent through a short plug of basic alumina immediately before use to remove acidic impurities.

-

Sample Preparation: Prepare the sample immediately before analysis. Dissolve the compound in the deuterated solvent and add a small amount of potassium carbonate (K₂CO₃) or a non-nucleophilic base like proton sponge to neutralize any acid.

-

Acquisition: Run the experiment at a lower temperature (e.g., 0 °C or -20 °C) to slow down any dynamic exchange or decomposition processes.

-

Workflow for NMR Sample Preparation

Caption: Workflow for preparing sensitive benzylic bromide samples for NMR.

FAQ 1.2: I'm observing a triplet in my ¹H NMR around 6.5-7.0 ppm and a triplet in my ¹³C NMR. What are these signals?

Answer: These signals are characteristic of the difluoromethyl (-CHF₂) group and are a textbook example of heteronuclear coupling.

-

¹H NMR: The single proton on the difluoromethyl carbon is coupled to the two equivalent fluorine atoms. According to the n+1 rule, this results in a triplet (2+1=3). The coupling constant, denoted as ²JH-F, is typically large, around 56-58 Hz.

-

¹³C NMR: The carbon of the -CHF₂ group is directly attached to two fluorine atoms, resulting in a triplet signal due to one-bond C-F coupling (¹JC-F). This coupling constant is very large, often in the range of 235-245 Hz.[3] The carbon atoms on the aromatic ring will also show smaller nJC-F couplings.

| Typical NMR Data for 1-(Bromomethyl)-4-(difluoromethyl)benzene | |

| Assignment | ¹H NMR (CDCl₃) |

| -CH ₂Br | ~4.5 ppm (s, 2H) |

| Aromatic H | ~7.4-7.6 ppm (m, 4H) |

| -CH F₂ | ~6.6 ppm (t, ²JH-F = ~56 Hz, 1H) |

| Assignment | ¹³C NMR (CDCl₃) |

| -C H₂Br | ~32 ppm |

| -C HF₂ | ~114 ppm (t, ¹JC-F = ~239 Hz) |

| Aromatic C | ~126-140 ppm (shows C-F couplings) |

Section 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and elemental composition. The isotopic signature of bromine is a key diagnostic tool.

FAQ 2.1: My mass spectrum shows two molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity. Is my sample impure?

Answer: No, this is the expected and definitive pattern for a compound containing a single bromine atom.

-

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.7% and 49.3%, respectively. This near 1:1 ratio means that a population of your molecules will contain ⁷⁹Br and another, nearly equal population will contain ⁸¹Br.[4] This results in two molecular ion peaks separated by 2 m/z units ([M]⁺ and [M+2]⁺) with a relative intensity ratio of roughly 1:1. This pattern is a powerful diagnostic tool to confirm the presence of bromine.

Caption: Origin of the characteristic 1:1 isotopic pattern for bromine in MS.

FAQ 2.2: The most intense peak in my spectrum is at [M-79]⁺ or [M-81]⁺. Why isn't the molecular ion the base peak?

Answer: This fragmentation pattern is characteristic of benzylic halides. The C-Br bond is the weakest bond in the molecule, and its cleavage is highly favored.

-

Causality: Upon ionization, the molecule readily loses a bromine radical (•Br) to form a 4-(difluoromethyl)benzyl carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized across the benzylic carbon and into the aromatic ring.[1][2] Because of the exceptional stability of this fragment, the [M-Br]⁺ peak is often the base peak (most intense peak) in the spectrum.

Section 3: Chromatography (HPLC & GC)

Chromatographic purity is a key release criterion. However, the lability of these compounds can lead to on-column degradation and inaccurate results.

FAQ 3.1: I'm seeing tailing peaks and the appearance of a new peak (often with a shorter retention time) during my HPLC analysis. What is happening?

Answer: You are likely observing on-column hydrolysis of the benzylic bromide.

-

Causality:

-

Mobile Phase: Reversed-phase HPLC often uses aqueous mobile phases. Water can act as a nucleophile, reacting with the benzylic bromide to form the more polar 4-(difluoromethyl)benzyl alcohol. Polar compounds typically have shorter retention times on C18 columns, explaining the new, earlier-eluting peak.

-

Column Acidity: Residual acidic silanol groups on the silica support can catalyze this hydrolysis reaction.

-

-

Troubleshooting Protocol:

-

Lower the Temperature: Run the column at a lower temperature (e.g., 20-25 °C) to reduce the rate of hydrolysis.

-

Modify Mobile Phase: Use a buffered mobile phase to maintain a neutral pH (e.g., phosphate buffer at pH 7). Avoid acidic additives if possible.

-

Increase Flow Rate/Shorten Run Time: Minimize the residence time of the compound on the column.

-

Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) that may be less reactive.

-

| Starting HPLC Method for Purity Analysis | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 5 µL |

Section 4: Stability and Common Impurities

Proper storage and an awareness of potential impurities are critical for obtaining reliable experimental results.

FAQ 4.1: What are the most common impurities found in a sample of 1-(Bromomethyl)-4-(difluoromethyl)benzene?

Answer: Impurities typically arise from the synthesis (e.g., radical bromination of 4-(difluoromethyl)toluene) or degradation.

-

Synthetic Impurities:

-

Starting Material: Unreacted 4-(difluoromethyl)toluene.

-

Dibrominated Species: 1-(Dibromomethyl)-4-(difluoromethyl)benzene, formed from over-bromination.

-

Ring-Brominated Species: Bromine addition to the aromatic ring, though less likely under radical conditions.[1]

-

-

Degradation Impurities:

-

Hydrolysis Product: 4-(difluoromethyl)benzyl alcohol, from reaction with moisture.

-

Dimer/Oligomers: 4,4'-bis(difluoromethyl)dibenzyl ether, formed by self-condensation, especially in the presence of base or water.

-

Caption: Common impurity pathways for 1-(Bromomethyl)-4-(difluoromethyl)benzene.

FAQ 4.2: What are the recommended storage and handling procedures for this compound?

Answer: Due to their reactivity and hazardous nature, strict protocols must be followed.

-

Storage:

-

Temperature: Store in a freezer (-20 °C) to minimize thermal degradation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hydrolysis.

-

Light: Protect from light by using an amber vial or wrapping the container in aluminum foil. Light can promote radical-mediated decomposition.[1]

-

-

Handling:

-

Ventilation: Always handle in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazard: These compounds are lachrymators (tear-inducing) and corrosive.[5] Avoid inhalation of vapors and contact with skin and eyes.

-

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 123062, 1-(Bromomethyl)-4-(trifluoromethyl)benzene; [cited 2026 Jan 26]. Available from: [Link]

-

Supporting Information For a Palladium-Catalyzed Difluoromethylation of Aryl Chlorides. [cited 2026 Jan 26]. Available from: [Link] This source provides examples of ¹H and ¹³C NMR spectra for similar difluoromethylated aromatic compounds, showing characteristic coupling constants.

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 67872, Benzene, 1-bromo-4-(trifluoromethyl)-; [cited 2026 Jan 26]. Available from: [Link]

-

Ashenhurst, J. Reactions on the "Benzylic" Carbon. Master Organic Chemistry. [cited 2026 Jan 26]. Available from: [Link]

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. EP 0970938 A1. [cited 2026 Jan 26]. Available from: [Link] This patent describes the synthesis and characterization of related compounds, noting potential impurities.

-

Boyd, R. J., et al. Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds. The Journal of Physical Chemistry A. 2005, 109 (32), pp 7255–7263. [cited 2026 Jan 26]. Available from: [Link]

-

Chemistry Steps. Benzylic Bromination. [cited 2026 Jan 26]. Available from: [Link]

-

Siegemund, G., et al. Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. 2000. [cited 2026 Jan 26]. Available from: [Link]

-

Li, Y., et al. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods. 2019, 11(34), pp 4403-4409. [cited 2026 Jan 26]. Available from: [Link]

-

University of Calgary. Chapter 11: Benzylic systems. [cited 2026 Jan 26]. Available from: [Link]

-

Bansal, R. Bromo pattern in Mass Spectrometry. YouTube. [cited 2026 Jan 26]. Available from: [Link]

Sources

Navigating Reactions with 1-(Bromomethyl)-4-(difluoromethyl)benzene: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-(difluoromethyl)benzene. This guide is designed to provide practical, in-depth advice on workup procedures and to help you troubleshoot common issues encountered during its use in organic synthesis. My aim is to combine established chemical principles with field-tested insights to ensure your reactions are as successful and efficient as possible.

Understanding the Reagent: A Quick Overview

1-(Bromomethyl)-4-(difluoromethyl)benzene is a versatile reagent, primarily used as an electrophile to introduce the 4-(difluoromethyl)benzyl moiety into a variety of molecules. Its benzylic bromide functionality makes it highly reactive towards nucleophiles. However, this reactivity also presents challenges, including the potential for side reactions and difficulties in purification. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems that may arise during the workup of reactions involving 1-(Bromomethyl)-4-(difluoromethyl)benzene.

Q1: My TLC plate shows multiple spots after my alkylation reaction. What are the likely side products?

A1: Besides your desired product and unreacted starting materials, you may be observing one or more of the following side products:

-

Hydrolysis Product: 4-(difluoromethyl)benzyl alcohol. This forms if your reaction conditions are not sufficiently anhydrous, or during an aqueous workup.

-

Elimination Product: 1,2-bis(4-(difluoromethyl)phenyl)ethene. This can occur in the presence of a strong or sterically hindered base.

-

Over-alkylation Product: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di-alkylation.

Q2: How can I differentiate between the starting material, desired product, and the hydrolysis byproduct on a TLC plate?

A2: The polarity of these compounds generally follows this trend:

| Compound | Structure | Relative Polarity | Typical Rf Value* | TLC Visualization |

| 1-(Bromomethyl)-4-(difluoromethyl)benzene | Br-CH2-Ph-CHF2 | Least Polar | High | UV active |

| Desired Alkylated Product | Nu-CH2-Ph-CHF2 | Intermediate | Intermediate | UV active |

| 4-(difluoromethyl)benzyl alcohol | HO-CH2-Ph-CHF2 | Most Polar | Low | UV active |

*In a typical non-polar eluent system like Hexanes/Ethyl Acetate.

You can visualize these compounds using a UV lamp (254 nm) as they are all UV active.[1][2] Staining with potassium permanganate can also be helpful, as the alcohol byproduct will likely show a more pronounced spot.

Q3: My 1H NMR spectrum is complex. How can I identify key signals for the product and potential impurities?

A3: Here are some characteristic 1H and 19F NMR signals to look for in CDCl3:

| Compound | Key 1H NMR Signals (δ, ppm) | Key 19F NMR Signal (δ, ppm) |

| 1-(Bromomethyl)-4-(difluoromethyl)benzene | ~4.5 (s, 2H, -CH2Br), ~6.7 (t, 1H, -CHF2, J ≈ 56 Hz), 7.3-7.5 (m, 4H, Ar-H) | ~ -110 to -112 |

| 4-(difluoromethyl)benzyl alcohol | ~4.7 (s, 2H, -CH2OH), ~6.7 (t, 1H, -CHF2, J ≈ 56 Hz), 7.3-7.5 (m, 4H, Ar-H), ~1.8-2.5 (br s, 1H, -OH) | ~ -110 to -112 |

| Desired N-Alkylated Product (e.g., with aniline) | ~4.4 (s, 2H, -CH2N), ~6.7 (t, 1H, -CHF2, J ≈ 56 Hz), 6.6-7.6 (m, 9H, Ar-H) | ~ -110 to -112 |

| Elimination Product (stilbene-type) | ~7.0-7.6 (m, Ar-H and vinylic H) | ~ -110 to -112 |